Antifungal Potency of a Closely Related 2-Cyclobutoxy-1,3,4-thiadiazole Against Candida albicans
While direct publication-grade data for 2-cyclobutoxy-5-methyl-1,3,4-thiadiazole are not available from admissible sources, the structurally proximal analog 2-cyclobutoxy-5-cyclopropyl-1,3,4-thiadiazole has been reported to exhibit in vitro antifungal activity . This class-level data indicates that 2-cyclobutoxy-substituted 1,3,4-thiadiazoles can engage fungal targets. The 5-methyl analog is predicted to possess a distinct lipophilic and steric profile compared to the 5-cyclopropyl analog, which may translate into different antifungal potency and selectivity. The procurement value lies in acquiring the 5-methyl variant specifically to comparatively probe the contribution of the 5-substituent in SAR studies.
| Evidence Dimension | Antifungal activity against Candida albicans |
|---|---|
| Target Compound Data | No admissible quantitative data available for 2-cyclobutoxy-5-methyl-1,3,4-thiadiazole. |
| Comparator Or Baseline | 2-cyclobutoxy-5-cyclopropyl-1,3,4-thiadiazole: MIC values and % inhibition data reported in BenchChem listing (source excluded); numerical values cannot be verified here. |
| Quantified Difference | Not calculable from admissible sources. |
| Conditions | In vitro antifungal assay (further details not available from primary literature). |
Why This Matters
When designing an SAR matrix to delineate the pharmacological impact of the 5-position substituent, the 5-methyl analog serves as the minimal alkyl comparator to the 5-cyclopropyl derivative, making its procurement essential for controlled experimental comparison.
